2-Phenyl-2-(pyrazin-2-yl)pentanamide
Description
2-Phenyl-2-(pyrazin-2-yl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with phenyl and pyrazin-2-yl groups at the second carbon position. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.
Properties
CAS No. |
1087-67-8 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.321 |
IUPAC Name |
2-phenyl-2-pyrazin-2-ylpentanamide |
InChI |
InChI=1S/C15H17N3O/c1-2-8-15(14(16)19,12-6-4-3-5-7-12)13-11-17-9-10-18-13/h3-7,9-11H,2,8H2,1H3,(H2,16,19) |
InChI Key |
SRIVTZZFEWOKMN-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=NC=CN=C2)C(=O)N |
Synonyms |
Pyrazineacetamide, .alpha.-phenyl-.alpha.-propyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Vamicamide
Vamicamide (2-phenyl-2-(pyridin-2-yl)pentanamide) differs by replacing pyrazine with pyridine. Vamicamide’s synthesis involves alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile followed by hydrolysis, yielding a diastereomeric mixture resolved via recrystallization . This highlights the importance of heterocycle choice in synthetic feasibility and stereochemical outcomes.
N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide
This compound shares the pyrazine core but substitutes the pentanamide chain with an acetamide group and adds a benzyl group. The shorter acetamide chain may reduce conformational flexibility, while the furan ring introduces additional hydrogen-bonding sites. Such modifications could influence solubility and target selectivity .
Pentanamide Derivatives with Sulfonamide Groups
N4-Valeroylsulfanilamide (25)
A sulfonamide-pentanamide hybrid with a para-aminosulfonylphenyl group. Key properties include a melting point of 208–209°C and IR absorption at 1151 cm⁻¹ (SO₂NH stretch). The sulfonamide group enhances polarity, increasing aqueous solubility compared to 2-phenyl-2-(pyrazin-2-yl)pentanamide .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide (F1)
This derivative incorporates a phthalimide group and sulfamoylphenyl substituent. The phthalimide moiety increases molecular rigidity, while the sulfamoyl group may confer antibacterial activity, as seen in sulfonamide-based antitubercular agents .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
<sup>a</sup> Calculated using ACD/Labs software where applicable. <sup>b</sup> Estimated based on formula C₁₈H₁₉N₃O. <sup>c</sup> Predicted using analogous pyrazine-containing compounds.
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